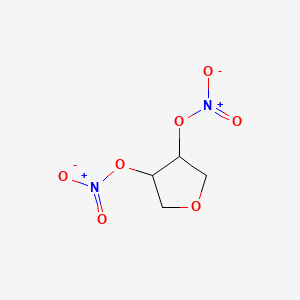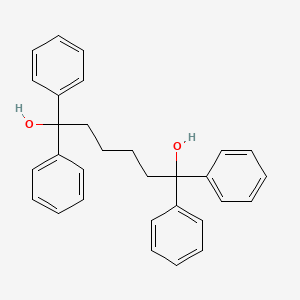
1,1,6,6-Tetraphenylhexane-1,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,6,6-Tetraphenylhexane-1,6-diol is an organic compound characterized by its unique structure, which includes four phenyl groups attached to a hexane backbone with hydroxyl groups at the first and sixth positions. This compound is known for its versatility in forming stable inclusion complexes with various guest molecules, making it a valuable subject in host-guest chemistry .
Vorbereitungsmethoden
The synthesis of 1,1,6,6-Tetraphenylhexane-1,6-diol typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzaldehyde with acetylene derivatives under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the correct formation of the compound . Industrial production methods may vary, but they generally follow similar principles, scaling up the laboratory procedures to meet commercial demands.
Analyse Chemischer Reaktionen
1,1,6,6-Tetraphenylhexane-1,6-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups into hydrogen atoms, resulting in the formation of hydrocarbons.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,6,6-Tetraphenylhexane-1,6-diol has a wide range of applications in scientific research:
Biology: The compound’s inclusion complexes are studied for their potential in drug delivery systems, where the host molecule can encapsulate and transport pharmaceutical agents.
Medicine: Research is ongoing to explore its potential in developing new therapeutic agents and drug formulations.
Industry: It is used in the production of advanced materials and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism by which 1,1,6,6-Tetraphenylhexane-1,6-diol exerts its effects is primarily through the formation of inclusion complexes. The hydroxyl groups on the compound form hydrogen bonds with guest molecules, creating a stable host-guest system. This molecular recognition and self-assembly process are crucial for its applications in drug delivery and material science .
Vergleich Mit ähnlichen Verbindungen
1,1,6,6-Tetraphenylhexane-1,6-diol can be compared with other similar compounds such as:
1,1,6,6-Tetraphenylhexa-2,4-diyne-1,6-diol: This compound also forms stable inclusion complexes but has different conformational isomers and structural properties.
1,1,6,6-Tetraphenylhexane-1,6-dione: Similar in structure but with ketone groups instead of hydroxyl groups, leading to different chemical reactivity and applications.
The uniqueness of this compound lies in its ability to form stable hydrogen bonds and its versatility in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
4437-45-0 |
|---|---|
Molekularformel |
C30H30O2 |
Molekulargewicht |
422.6 g/mol |
IUPAC-Name |
1,1,6,6-tetraphenylhexane-1,6-diol |
InChI |
InChI=1S/C30H30O2/c31-29(25-15-5-1-6-16-25,26-17-7-2-8-18-26)23-13-14-24-30(32,27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22,31-32H,13-14,23-24H2 |
InChI-Schlüssel |
YOBATCUGILBTSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CCCCC(C2=CC=CC=C2)(C3=CC=CC=C3)O)(C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


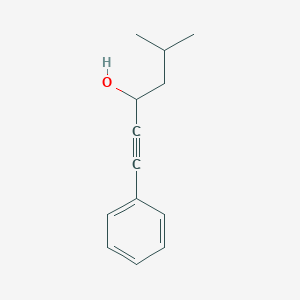
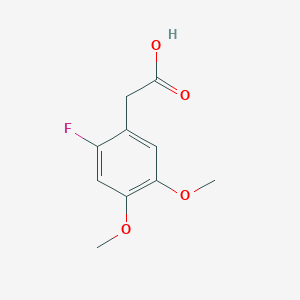

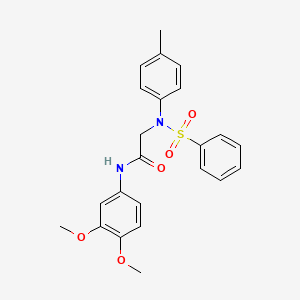
![N-[(E)-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-1H-1,2,4-triazol-1-amine](/img/structure/B14159750.png)

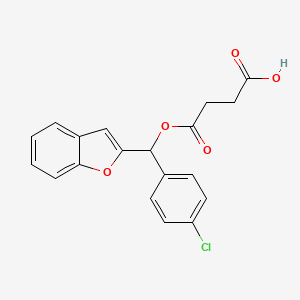

![N'-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]butanediamide](/img/structure/B14159782.png)
![4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol](/img/structure/B14159786.png)
![6-Ethyl-5-methyl-3-phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B14159795.png)
![methyl (2Z)-3,4-dihydroquinolin-1(2H)-yl[2-(2-methoxyphenyl)hydrazinylidene]ethanoate](/img/structure/B14159798.png)
![Syn-Tricyclo[6.1.0.02,4]nonane](/img/structure/B14159806.png)
